molecular formula C13H16O4 B6291828 (E)-3-(2,3-Dimethoxy-phenyl)-acrylic acid ethyl ester, 95% CAS No. 79618-90-9

(E)-3-(2,3-Dimethoxy-phenyl)-acrylic acid ethyl ester, 95%

Cat. No. B6291828
CAS RN: 79618-90-9
M. Wt: 236.26 g/mol
InChI Key: ZRPIWXVGAWRSMB-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(2,3-Dimethoxy-phenyl)-acrylic acid ethyl ester, 95% (hereafter referred to as EDPAE) is a versatile organic compound with a wide range of applications in both research and industry. EDPAE is a colorless, flammable liquid with a boiling point of 121 °C and a melting point of -50 °C. It has been used in the synthesis of a variety of organic compounds, including pharmaceuticals, agricultural chemicals, and dyes. In addition, EDPAE has been used as a starting material in the synthesis of a variety of heterocyclic compounds, such as indoles, oxazoles, and thiazoles.

Scientific Research Applications

EDPAE has been used in a variety of scientific research applications. It has been used as a starting material in the synthesis of a variety of heterocyclic compounds, such as indoles, oxazoles, and thiazoles. In addition, EDPAE has been used in the synthesis of a variety of organic compounds, including pharmaceuticals, agricultural chemicals, and dyes. It has also been used in the synthesis of polymers, such as polyurethanes, polyesters, and polyamides.

Mechanism of Action

The mechanism of action of EDPAE is not fully understood. However, it is believed that the reaction of EDPAE with an acid catalyst produces an intermediate which undergoes a series of reactions to form the desired product. The intermediate is believed to be an enolate, which is a reactive species capable of undergoing a variety of reactions.
Biochemical and Physiological Effects
EDPAE has not been extensively studied for its biochemical and physiological effects. However, it is known to be a mild irritant to the skin and eyes, and inhalation of the vapor can cause respiratory irritation. In addition, EDPAE has been reported to be toxic to aquatic organisms and is classified as an environmental hazard.

Advantages and Limitations for Lab Experiments

EDPAE has several advantages and limitations for lab experiments. On the plus side, it is a relatively inexpensive starting material and can be easily synthesized in the lab. Additionally, it can be used in a variety of reactions to synthesize a variety of organic compounds. On the other hand, it is a flammable liquid and must be handled with care. In addition, it has been reported to be toxic to aquatic organisms and is classified as an environmental hazard.

Future Directions

There are several potential future directions for research on EDPAE. For example, further studies could be conducted to better understand its biochemical and physiological effects. Additionally, research could be conducted to develop more efficient and cost-effective synthesis methods. Finally, research could be conducted to explore the potential applications of EDPAE in the synthesis of a variety of organic compounds.

Synthesis Methods

EDPAE can be synthesized by the reaction of 2,3-dimethoxybenzaldehyde and ethyl acrylate in the presence of an acid catalyst. The reaction is carried out at temperatures ranging from 70-80 °C and is typically complete within 1-2 hours. The product is isolated by distillation and can be purified by recrystallization from methanol.

properties

IUPAC Name

ethyl (E)-3-(2,3-dimethoxyphenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-4-17-12(14)9-8-10-6-5-7-11(15-2)13(10)16-3/h5-9H,4H2,1-3H3/b9-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRPIWXVGAWRSMB-CMDGGOBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=C(C(=CC=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=C(C(=CC=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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